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Abstract

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin
inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic
steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—
Rencofilstat exerts a multi-faceted anti-fibrotic effect. This technical guide provides a
comprehensive overview of the mechanism of action of Rencofilstat, focusing on its impact on
collagen production and the signaling pathways involved in fibrosis. The document summarizes
key preclinical and clinical data, details experimental methodologies, and visualizes the
underlying biological processes to serve as a resource for researchers and professionals in the
field of drug development.

Introduction to Rencofilstat and its Mechanism of
Action

Rencofilstat is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the
peptidyl-prolyl isomerase (PPlase) activity of cyclophilins.[1] Cyclophilins are a family of
ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and
signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key
mediators of pro-fibrotic processes. Rencofilstat's therapeutic potential stems from its ability to
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simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute
to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]

e Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER)
and a critical component of the collagen biosynthesis machinery. It is involved in the proper
folding and post-translational modification of procollagen chains.[2] By inhibiting CypB,
Rencofilstat directly interferes with the production and secretion of mature collagen.[3]

o Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic
cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream
signaling cascades, including the transforming growth factor-beta (TGF-3) pathway, which
promotes the activation of fibroblasts and subsequent ECM production.[4] Rencofilstat's
inhibition of CypA can mitigate these effects.

e Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability
transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead
to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the
progression of fibrosis. By inhibiting CypD, Rencofilstat helps to preserve mitochondrial
integrity and cell viability.[5]

Preclinical Evidence of Anti-Fibrotic Activity

The anti-fibrotic effects of Rencofilstat have been demonstrated in a variety of in vitro and in
vivo models of fibrosis across different organs.

In Vitro Studies: Inhibition of Collagen and Fibronectin
Production

In vitro studies have shown that Rencofilstat dose-dependently reduces the production of the
primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This
effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic
potential of the compound.[6] A summary of the key findings is presented in Table 1.

Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by Rencofilstat
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Ex Vivo and In Vivo Models of Fibrosis

Rencofilstat has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo

studies using human tissue.
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e Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an
IPF patient, Rencofilstat (1 uM and 5 uM) dose-dependently decreased the gene
expression and secretion of multiple fibrosis and inflammation markers, including collagen
lal, TIMP1, and MMP7.[7] At 5 uM, Rencofilstat showed comparable or greater potency
than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]

o Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney
fibrosis, oral administration of Rencofilstat at 50 mg/kg/day for two weeks resulted in a 42%
reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).

Clinical Development and Efficacy in NASH

Rencofilstat has undergone clinical evaluation for the treatment of NASH, a chronic liver
disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a
multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability,
pharmacokinetics, and exploratory efficacy of Rencofilstat in patients with presumed F2/F3
NASH.[1][8]

AMBITION Trial: Study Design and Key Biomarker
Results

Patients were randomized to receive 75 mg or 225 mg of Rencofilstat, or placebo, once daily
for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy
was assessed through various biomarkers of liver injury and fibrosis.[1]

Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)
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Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M,
C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach
statistical significance in the short 28-day treatment period.[1]

Transcriptomic Analysis: Downregulation of Collagen
Genes

Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant
downregulation of several collagen genes in patients treated with Rencofilstat. This provides
direct evidence of Rencofilstat's impact on the genetic machinery of collagen production.

Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial
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Gene Symbol Log2 Fold Change Description Citation(s)
Collagen Type VI

COL6A5 >-2.2 g y? [1]
Alpha 5 Chain
Collagen Type VI

COL7A1 >-2.2 J yg [1]
Alpha 1 Chain
Collagen Type VI

COL8A2 >-2.2 9 yl? [1]
Alpha 2 Chain
Collagen Type XVIII

COL18A1 >-2.2 [1]

Alpha 1 Chain

Signaling Pathways and Experimental Protocols
Signaling Pathways Modulated by Rencofilstat

The anti-fibrotic effects of Rencofilstat can be attributed to its modulation of several key

signaling pathways.

Rencofilstat's direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in
the endoplasmic reticulum. CypB is essential for the post-translational modifications of
procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB,
Rencofilstat disrupts these processes, leading to a reduction in the secretion of mature

collagen.
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Rencofilstat's Inhibition of Collagen Biosynthesis via Cyclophilin B
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Caption: Rencofilstat inhibits the CypB-containing complex, disrupting procollagen folding and
subsequent secretion.
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Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and
immune cells, which can activate the TGF-3 signaling pathway. Rencofilstat's inhibition of
CypA can block this interaction and its downstream consequences.
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Rencofilstat's Attenuation of Cyclophilin A-Mediated Fibrosis
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Caption: Rencofilstat inhibits extracellular CypA, preventing the activation of pro-fibrotic
signaling pathways.

Rencofilstat inhibits CypD, a key component of the mPTP. This inhibition prevents the opening
of the pore in response to cellular stress, thereby preserving mitochondrial function and
preventing cell death that can drive fibrosis.
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Rencofilstat's Protection Against Mitochondrial Dysfunction
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Caption: Rencofilstat inhibits CypD, preventing mPTP opening and subsequent cell death and
fibrosis.
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are summaries of the methodologies used in key studies of Rencofilstat.

e Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived),
heart, skin, and kidney were used.[6]

o Treatment: Cells were treated with varying concentrations of Rencofilstat in the presence or
absence of the pro-fibrotic agent TGF-[3.[6]

o Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant
was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was
assessed to rule out cytotoxic effects.[6]
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Experimental Workflow for In Vitro ECM Protein Quantification

Start:
Fibroblastic Cell Culture

Treatment with Rencofilstat
(Dose-Response)
Optional:
Co-treatment with TGF-3

Collect Supernatant

'

ELISA for Procollagen
and Fibronectin

Data Analysis:
Quantify ECM Reduction

Click to download full resolution via product page

Caption: Workflow for assessing Rencofilstat's in vitro impact on ECM protein production.

« Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with
presumed F2/F3 NASH.[1]
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« Intervention: Oral administration of Rencofilstat (75 mg or 225 mg) or placebo once daily for
28 days.[1]

e Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers
for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the
end of treatment. Whole blood transcriptomics were also performed.[1]

Conclusion

Rencofilstat is a promising anti-fibrotic agent with a unique mechanism of action that targets
multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, Rencofilstat
directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling,
and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data
have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and
future clinical development of Rencofilstat will further elucidate its efficacy and safety profile
for the treatment of NASH and other fibrotic diseases. This technical guide provides a
foundational understanding of Rencofilstat's core mechanisms and supporting data for the
scientific and drug development community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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